molecular formula C33H40N2O6 B613484 Fmoc-D-Orn(Ivdde)-OH CAS No. 1272754-86-5

Fmoc-D-Orn(Ivdde)-OH

Cat. No.: B613484
CAS No.: 1272754-86-5
M. Wt: 560,7 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Orn(Ivdde)-OH: is a derivative of ornithine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Ivdde)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-ornithine is protected using the Fmoc group. This is achieved by reacting D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Side Chain: The side chain amino group is protected using the Ivdde group. This involves reacting the Fmoc-protected D-ornithine with Ivdde chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Synthesis: Using industrial reactors to carry out the protection reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-D-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and Ivdde groups. The Fmoc group is typically removed using a base like piperidine, while the Ivdde group is removed using mild acidic conditions.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, mild acids for Ivdde removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products:

    Deprotection: D-ornithine.

    Coupling: Peptides with D-ornithine residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Orn(Ivdde)-OH is widely used in the synthesis of peptides, especially in SPPS, due to its stability and ease of deprotection.

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biomaterials: It is used in the development of biomaterials and bioconjugates for various industrial applications.

Mechanism of Action

Mechanism:

    Deprotection: The Fmoc group is removed by nucleophilic attack of the base (e.g., piperidine) on the carbonyl carbon, leading to the formation of a carbamate intermediate which decomposes to release the free amino group.

    Coupling: The activated carboxyl group of the Fmoc-D-Orn(Ivdde)-OH reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during peptide synthesis.

Comparison with Similar Compounds

    Fmoc-L-Orn(Ivdde)-OH: Similar to Fmoc-D-Orn(Ivdde)-OH but with the L-isomer of ornithine.

    Fmoc-D-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis, with a tert-butyloxycarbonyl (Boc) group protecting the side chain amino group.

Uniqueness:

    This compound: is unique due to the combination of Fmoc and Ivdde protecting groups, which provide stability and ease of removal under mild conditions, making it highly suitable for SPPS.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWSEOHAQFMBS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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